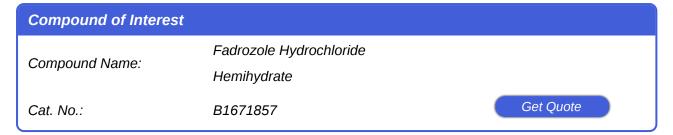


## Chemical structure and properties of Fadrozole Hydrochloride Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025



# An In-Depth Technical Guide to Fadrozole Hydrochloride Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Fadrozole Hydrochloride Hemihydrate is a potent and selective nonsteroidal inhibitor of aromatase, the key enzyme responsible for estrogen biosynthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for its synthesis, in vitro enzyme inhibition assays, and in vivo animal studies are presented to facilitate further research and development. The mechanism of action is elucidated through a detailed signaling pathway diagram, and all quantitative data are summarized for easy reference.

## **Chemical Structure and Properties**

Fadrozole, as the hydrochloride hemihydrate salt, is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification



| Identifier        | Value  |  |
|-------------------|--|--|
| Chemical Name     | 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride hemihydrate |  |
| Synonyms          | CGS 16949A hemihydrate, (Rac)-FAD286 hydrochloride hemihydrate                         |  |
| CAS Number        | 176702-70-8  |  |
| Molecular Formula | C14H13N3 · HCl · ½H2O  |  |
| Molecular Weight  | 268.74 g/mol [1]   |  |

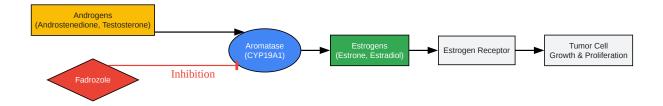
Table 2: Physicochemical Properties

| Property   | Value   |
|------------|---|
| Appearance | White to off-white solid  |
| Solubility | DMSO: 100 mg/mL (385.02 mM) (with ultrasonic and warming)[2] H <sub>2</sub> O: 100 mg/mL (385.02 mM) (with ultrasonic)[2] Ethanol: 2 mg/mL DMF: 5 mg/mL |
| Storage    | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.  |

### **Mechanism of Action: Aromatase Inhibition**

Fadrozole is a highly potent and selective competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis: the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[3] By binding to the heme group of the cytochrome P450 unit of the enzyme, fadrozole blocks this conversion, leading to a significant reduction in estrogen levels in various tissues, including the ovaries, adipose tissue, and breast cancer cells. This targeted inhibition of estrogen production is the basis for its therapeutic application in estrogen-dependent diseases, most notably hormone receptor-positive breast cancer.





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Figure 1: Fadrozole's Mechanism of Action

Table 3: In Vitro Inhibitory Activity

| Target/Assay            | IC50/Kı                        | Species/System             |
|-------------------------|--------------------------------|----------------------------|
| Aromatase               | 6.4 nM (IC50)[1]               | -                          |
| Estrogen Production     | 0.03 μM (IC <sub>50</sub> )[1] | Hamster ovarian slices     |
| Progesterone Production | 120 μM (IC50)[1]               | Hamster ovarian slices     |
| Aromatase               | 1.6 nM (K <sub>i</sub> )       | Human placental microsomes |

## Pharmacological and In Vivo Data

Fadrozole is orally active and has demonstrated significant efficacy in reducing estrogen levels and inhibiting tumor growth in various animal models.

Table 4: In Vivo Efficacy

| Endpoint                               | ED50/Effect                             | Animal Model                 |
|--|---|------------------------------|
| Aromatase-mediated uterine hypertrophy | 0.03 mg/kg (ED <sub>50</sub> , oral)[4] | Immature female rats         |
| Mammary tumor growth                   | 95% inhibition at 0.5<br>mg/animal/day  | Mice with implanted D2 cells |



Table 5: Pharmacokinetic Parameters

| Parameter       | Value              |
|-----------------|--------------------|
| Bioavailability | Orally active      |
| Half-life       | ~10.5 hours        |
| Clearance       | ~621 mL/min (oral) |

## Spectroscopic Data Mass Spectrometry

Mass spectral analysis of fadrozole reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide structural information.

Table 6: Mass Spectrometry Data

| Technique  | Precursor m/z   | Fragmentation lons (m/z)                         |
|------------|-----------------|--|
| LC-ESI-QFT | 224.1182 [M+H]+ | 224.1181, 81.0447, 82.0525,<br>108.0681, 95.0603 |

Note: Detailed interpretation of the fragmentation pattern requires further analysis but likely involves cleavage of the tetrahydroimidazopyridine ring system.

# Experimental Protocols Synthesis of Fadrozole Hydrochloride

The synthesis of fadrozole hydrochloride can be achieved through a multi-step process. The following is a representative synthetic scheme.



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### Figure 2: Synthetic Pathway of Fadrozole HCl

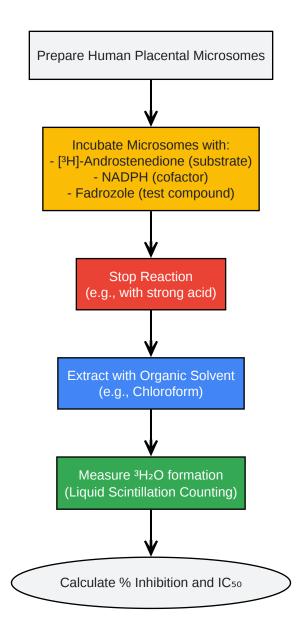
### **Detailed Protocol:**

- Oxidation: 4-(2-Pyridyl)benzoic acid ethyl ester is oxidized with peracetic acid at 90°C to yield the corresponding N-oxide.[5]
- Cyanation: The N-oxide is reacted with dimethyl sulfate and potassium cyanide to produce 4-(6-cyano-2-pyridyl)benzoic acid ethyl ester.[5]
- Reduction: The cyano group is hydrogenated using H<sub>2</sub> over a Palladium on carbon (Pd/C) catalyst in methanol to give 4-[6-(aminomethyl)-2-pyridyl]benzoic acid ethyl ester.[5]
- Formylation: The resulting amine is formylated with formic acid at 90°C.[5]
- Chlorination: The formamido derivative is treated with thionyl chloride (SOCl<sub>2</sub>) in dichloromethane to yield the chloropropyl derivative.[5]
- Cyclization: The chloropropyl derivative is cyclized using potassium tert-butoxide in THF to form Fadrozole.[5]
- Salt Formation: The free base is treated with dry HCl in an ethanol/ethyl acetate mixture to obtain Fadrozole Hydrochloride.[5]

# In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay determines the inhibitory potential of fadrozole on aromatase activity using human placental microsomes as the enzyme source.[2]





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Figure 3: In Vitro Aromatase Inhibition Workflow

#### Protocol:

- Microsome Preparation: Isolate microsomes from fresh human term placenta by differential centrifugation.[2]
- Incubation: In a reaction tube, combine the placental microsomes, a phosphate buffer (pH 7.4), an NADPH-generating system (or NADPH), and varying concentrations of Fadrozole Hydrochloride Hemihydrate.

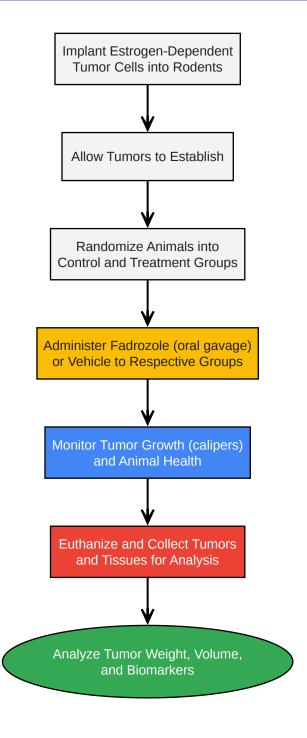


- Initiate Reaction: Add [1β-3H]-androstenedione to start the enzymatic reaction.
- Incubation: Incubate the mixture at 37°C for a specified time (e.g., 20-30 minutes).
- Stop Reaction: Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).
- Extraction: Extract the mixture with an organic solvent like chloroform to separate the tritiated water (3H<sub>2</sub>O) formed from the unreacted substrate.
- Quantification: Measure the radioactivity in the aqueous phase using a liquid scintillation counter.
- Data Analysis: Calculate the percentage of aromatase inhibition for each fadrozole concentration and determine the IC₅₀ value.

## In Vivo Animal Study Protocol (Rodent Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of fadrozole in a rodent model of estrogen-dependent tumor growth.





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Figure 4: In Vivo Efficacy Study Workflow

#### Protocol:

• Animal Model: Use ovariectomized female immunodeficient mice.



- Tumor Cell Implantation: Subcutaneously implant hormone-dependent breast cancer cells (e.g., MCF-7) into the flank of each mouse. Supplement with an estrogen pellet to support initial tumor growth.
- Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Randomize the animals into control and treatment groups.
- Treatment: Prepare a formulation of Fadrozole Hydrochloride Hemihydrate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the fadrozole solution or vehicle alone to the respective groups daily via oral gavage.
- Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health.
- Endpoint: At the end of the study (e.g., after 4-6 weeks or when tumors reach a predetermined size), euthanize the animals.
- Analysis: Excise the tumors and measure their final weight. Tissues can be collected for further analysis, such as immunohistochemistry for proliferation markers or measurement of intratumoral estrogen levels.

### Conclusion

Fadrozole Hydrochloride Hemihydrate is a well-characterized, potent, and selective aromatase inhibitor with significant potential in the research and treatment of estrogen-dependent diseases. This guide provides essential chemical, physical, and pharmacological data, along with detailed experimental protocols, to support its application in a laboratory setting. The provided information serves as a valuable resource for scientists and researchers engaged in the fields of oncology, endocrinology, and drug development.

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